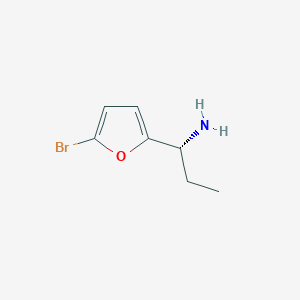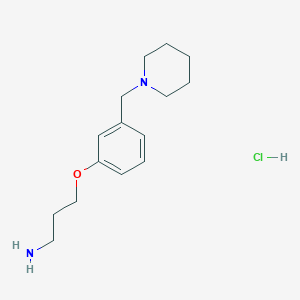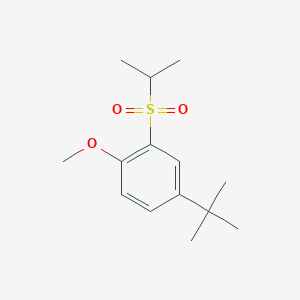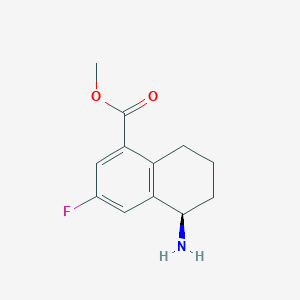![molecular formula C12H9F2N B15224523 4,6-Difluoro-[1,1'-biphenyl]-2-amine](/img/structure/B15224523.png)
4,6-Difluoro-[1,1'-biphenyl]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Difluoro-[1,1’-biphenyl]-2-amine is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with fluorine atoms substituted at the 4 and 6 positions and an amine group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-[1,1’-biphenyl]-2-amine typically involves the coupling of fluorinated benzene derivatives. One common method is the Suzuki-Miyaura coupling reaction, where a fluorinated aryl halide reacts with an arylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,6-Difluoro-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of fluorine atoms, the compound can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents like alkyl halides for alkylation reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while alkylation can produce alkylated amine derivatives.
Scientific Research Applications
4,6-Difluoro-[1,1’-biphenyl]-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4,6-Difluoro-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain proteins and enzymes, leading to changes in their activity. The amine group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
4,4’-Difluorobiphenyl: Similar in structure but lacks the amine group, which affects its reactivity and applications.
2,2’-Difluorobiphenyl: Another related compound with fluorine atoms at different positions, leading to different chemical properties and uses.
Uniqueness: 4,6-Difluoro-[1,1’-biphenyl]-2-amine is unique due to the specific positioning of the fluorine atoms and the presence of the amine group. These features confer distinct electronic properties and reactivity, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C12H9F2N |
|---|---|
Molecular Weight |
205.20 g/mol |
IUPAC Name |
3,5-difluoro-2-phenylaniline |
InChI |
InChI=1S/C12H9F2N/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H,15H2 |
InChI Key |
SEYVEFOHMSOWRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B15224443.png)
![4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine](/img/structure/B15224444.png)












